Prednisolone 21-sulfate-d8 (sodium)

Bioanalysis LC-MS/MS Method Validation

Quantitative LC-MS/MS of Prednisolone 21-sulfate in biological matrices suffers from matrix-induced ion suppression, causing up to 50-100% inaccuracy. Prednisolone 21-sulfate-d8 (sodium) is the essential deuterated internal standard that co-elutes identically with the analyte, providing a +8 Da mass shift to fully compensate for matrix effects. • Achieves intra- and inter-assay CV <7-8% for regulated bioanalysis. • Meets FDA/EMA validation requirements for bioanalytical methods. • Supplied as a research-use-only analytical reference standard.

Molecular Formula C21H27NaO8S
Molecular Weight 470.5 g/mol
Cat. No. B12422368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone 21-sulfate-d8 (sodium)
Molecular FormulaC21H27NaO8S
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+]
InChIInChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1/i3D2,5D,9D,10D2,16D,18D;
InChIKeyLTWZNVWFOGRESW-HSYXMTKBSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone 21-Sulfate-d8 (sodium): A Stable Isotope-Labeled Internal Standard for Accurate Corticosteroid Metabolite Quantification


Prednisolone 21-sulfate-d8 (sodium) is a deuterated derivative of Prednisolone 21-sulfate sodium (PDS), a known Phase II metabolite of the synthetic glucocorticoid prednisolone [1]. As a stable isotope-labeled (SIL) compound, it incorporates eight deuterium atoms (d8) in place of hydrogen atoms on the steroid backbone . This isotopic substitution results in a molecular weight of 470.54 g/mol (compared to 462.49 g/mol for the non-deuterated form) [2]. The compound is not intended for therapeutic use but is exclusively manufactured and supplied as an analytical reference standard for research and forensic applications, primarily to serve as an internal standard (IS) in mass spectrometry-based assays .

Why Non-Deuterated Prednisolone 21-Sulfate or Alternative Internal Standards Cannot Be Interchanged with Prednisolone 21-Sulfate-d8


Generic substitution with non-deuterated Prednisolone 21-sulfate sodium (PDS) or alternative deuterated prednisolone analogs (e.g., prednisolone-d6) in quantitative LC-MS/MS workflows is analytically invalid. In complex biological matrices such as plasma or urine, co-eluting endogenous compounds and matrix components cause significant ion suppression or enhancement, which can lead to inaccuracies of up to 50-100% in analyte quantification if not properly corrected [1]. While a structurally similar internal standard can partially mitigate these effects, only a stable isotope-labeled analog that co-elutes identically with the target analyte can fully compensate for matrix-induced variability across an entire chromatographic run [2]. The specific +8 Da mass shift provided by Prednisolone 21-sulfate-d8 ensures clear spectral separation from the endogenous analyte (m/z 462→?) while maintaining near-identical physicochemical properties. Using a less deuterated standard (e.g., d6) risks isotopic cross-talk or inadequate mass separation from the analyte's natural M+2 or M+4 isotopic peaks, which can compromise the lower limit of quantitation (LLOQ) [3].

Quantitative Differentiation of Prednisolone 21-Sulfate-d8 (sodium) Against Closest Analogs


Superior Matrix Effect Compensation in Urine vs. Non-Deuterated Internal Standards

In a study assessing matrix effects on prednisolone (PL) quantification in human urine, the use of a stable isotopically labeled internal standard (SIL-IS) was critical. While samples with low specific gravity (SG) showed negligible matrix effects, those with high SG exhibited marked ion suppression or enhancement that was not fully compensated for by the SIL-IS [1]. This finding underscores that even a SIL-IS may not completely eliminate all matrix effects, but a non-deuterated internal standard would perform significantly worse. Prednisolone 21-sulfate-d8 (sodium) provides the optimal +8 Da mass shift to minimize isotopic interference and maximize compensation relative to a non-deuterated IS or a less deuterated analog .

Bioanalysis LC-MS/MS Method Validation

Validated LC-MS/MS Method Performance Using Deuterated Prednisolone as Internal Standard

A validated LC-MS/MS method for prednisolone in human serum utilized deuterated prednisolone as the internal standard (IS). The method demonstrated excellent linearity over a wide concentration range (62.5-750 µg/L, with linearity up to 5000 µg/L), and achieved a lower limit of quantitation (LLOQ) of 30 µg/L [1]. The intra- and inter-batch imprecision was consistently <7% across the validated range, and <8% at the LLOQ [1]. This level of precision and sensitivity is directly attributable to the use of a co-eluting deuterated IS, which corrects for sample-to-sample variability in extraction recovery and ionization efficiency. A non-deuterated IS would not provide this level of correction, leading to higher imprecision and a potentially higher LLOQ.

Clinical Chemistry Method Validation Therapeutic Drug Monitoring

Isotopic Purity and Mass Difference vs. Non-Deuterated Prednisolone 21-Sulfate Sodium

The molecular weight of Prednisolone 21-sulfate-d8 (sodium) is 470.54 g/mol, which is exactly 8.05 Da higher than the non-deuterated form (462.49 g/mol) [1]. This +8 Da mass shift is analytically significant because it places the internal standard's signal well outside the natural isotopic envelope of the unlabeled analyte (which includes M+1, M+2, etc. contributions from 13C and other heavy isotopes) [2]. This minimizes isotopic cross-talk and allows for more accurate peak integration, especially at low analyte concentrations. Suppliers typically provide deuterated standards with an isotopic purity of ≥98 atom % D .

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

In Vitro Stability Profile of the Parent Non-Deuterated Compound as a Colon-Specific Prodrug

While Prednisolone 21-sulfate-d8 (sodium) is used exclusively as an analytical standard, the in vitro behavior of the non-deuterated parent compound (PDS) provides context for its targeted application. PDS was designed as a colon-specific prodrug. It demonstrated high stability in the upper GI tract: on incubation with stomach and small intestine contents, PDS remained intact [1]. In marked contrast, incubation with cecal contents (which contain bacterial sulfatases) led to a rapid decline in PDS levels to 9.6% of the dose within 10 hours, with a corresponding increase in free prednisolone, reaching a maximum of 54% of the dose [1]. This confirms the specific enzymatic lability of the sulfate ester in the colonic environment. In a separate study, the apparent partition coefficient (log P) of PDS was determined to be 0.11 in 1-octanol/pH 6.8 buffer, indicating high hydrophilicity and poor membrane permeability, which limits absorption in the upper intestine [2].

Prodrug Design Inflammatory Bowel Disease Drug Delivery

Optimal Research and Industrial Applications for Prednisolone 21-Sulfate-d8 (sodium)


Quantitative Bioanalysis of Prednisolone 21-Sulfate in Pharmacokinetic and Metabolism Studies

The primary and most critical application of Prednisolone 21-sulfate-d8 (sodium) is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use is essential for the accurate quantification of the endogenous or drug-derived metabolite, Prednisolone 21-sulfate, in complex biological matrices (e.g., plasma, urine, tissue homogenates) . The +8 Da mass shift and high isotopic purity ensure that the IS co-elutes identically with the analyte, effectively compensating for matrix-induced ion suppression or enhancement and variations in sample preparation recovery [1]. This application is fundamental to preclinical and clinical pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring where precise and accurate metabolite concentrations are required [2].

Method Development and Validation for Regulatory-Compliant Bioanalytical Assays

Analytical laboratories developing and validating quantitative assays for regulatory submission (e.g., to the FDA or EMA) require stable isotope-labeled internal standards to meet stringent guidelines for accuracy, precision, and selectivity . Prednisolone 21-sulfate-d8 (sodium) provides the necessary analytical performance to validate methods for the determination of Prednisolone 21-sulfate. As demonstrated by validated methods for similar corticosteroids, the use of a deuterated IS allows for achieving low limits of quantitation (LLOQ) and excellent intra- and inter-assay precision (CV <7-8%) [2]. This compound is therefore a critical reagent for CROs and pharmaceutical companies conducting regulated bioanalysis.

Investigating Colon-Specific Drug Delivery and Prodrug Activation Mechanisms

In research focused on inflammatory bowel disease (IBD) or colon-targeted drug delivery, the non-deuterated parent compound (PDS) serves as a model prodrug [3]. The deuterated analog, Prednisolone 21-sulfate-d8 (sodium), is the requisite internal standard for quantifying both the intact prodrug (PDS) and the released active drug (prednisolone) in in vitro models (e.g., cecal content incubations) and in vivo animal studies. This allows researchers to accurately track the stability of the prodrug in the upper GI tract and its subsequent activation by bacterial sulfatases in the colon, providing quantitative data on the efficiency of colon-specific delivery [3][4].

Forensic and Anti-Doping Analysis for Corticosteroid Metabolite Detection

The detection of synthetic corticosteroids and their metabolites in biological samples is a key component of forensic toxicology and anti-doping control [5]. Prednisolone 21-sulfate is a known urinary metabolite of prednisolone administration. Prednisolone 21-sulfate-d8 (sodium) is the optimal internal standard for developing and validating highly specific and sensitive LC-MS/MS methods to confirm the presence of this metabolite. Its use helps forensic and anti-doping laboratories meet the rigorous evidentiary standards required for reporting adverse analytical findings by ensuring the accuracy and reliability of quantitative results in complex urine matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prednisolone 21-sulfate-d8 (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.